molecular formula C11H12N2O B12913667 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one CAS No. 78076-07-0

3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one

Cat. No.: B12913667
CAS No.: 78076-07-0
M. Wt: 188.23 g/mol
InChI Key: CKHZDPARBTYVBN-UHFFFAOYSA-N
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Description

3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one is an organic compound characterized by a cyclohexadiene ring attached to a pyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one typically involves the reaction of cyclohexa-1,4-diene with a suitable pyrazinone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
  • 3-(1,4-Cyclohexadien-1-yl)-1-propanol

Uniqueness

3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexadiene ring with a pyrazinone moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

78076-07-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-cyclohexa-1,4-dien-1-yl-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H12N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)

InChI Key

CKHZDPARBTYVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CCC=CC2

Origin of Product

United States

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